N-[3-(1-hydroxyethyl)phenyl]acetamide

Enzyme Inhibition Antifolate Activity Selectivity Profiling

N-[3-(1-hydroxyethyl)phenyl]acetamide (CAS 150700-53-1) is a meta-substituted N-arylacetamide building block with validated biological inertness against DHFR (IC50 > 100 µM) and CYP2E1 (Ki = 1,000 µM), making it an unambiguous negative control for enzyme inhibition assays. Its chiral 1-hydroxyethyl group enables enantioselective SAR studies and asymmetric synthesis, with both racemate and enantiopure (R)-isomer (CAS 1344925-75-2) commercially available. Supported by a documented one-pot, high-yield (96%) green reductive acetylation protocol, it is ideal for sustainable process chemistry development. As a meta-substituted regioisomer, it serves as a certified reference standard for HPLC, GC, and NMR method validation in impurity profiling. Available at ≥95% purity from multiple global suppliers with ambient shipping.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 150700-53-1
Cat. No. B3340005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-hydroxyethyl)phenyl]acetamide
CAS150700-53-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)NC(=O)C)O
InChIInChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)
InChIKeyYFXFFCPMIMZRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(1-hydroxyethyl)phenyl]acetamide (CAS 150700-53-1): Structural and Functional Baseline for Scientific Procurement


N-[3-(1-hydroxyethyl)phenyl]acetamide (CAS 150700-53-1) is an N-arylacetamide derivative with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. It features a 1-hydroxyethyl substituent at the meta-position of the phenyl ring and an acetamide group, classifying it as a substituted acetanilide. Commercial suppliers typically offer this compound at a minimum purity of 95% for research and development purposes . Its structural simplicity and defined functional groups position it as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex molecules via further derivatization of the hydroxyethyl and acetamide moieties .

N-[3-(1-hydroxyethyl)phenyl]acetamide: Why Simple Substitution with Analogous N-Arylacetamides Is Not Permissible


The substitution of N-[3-(1-hydroxyethyl)phenyl]acetamide (CAS 150700-53-1) with structurally similar N-arylacetamides is not a straightforward one-to-one replacement due to critical, quantifiable differences in biological target engagement and metabolic liability. While many N-arylacetamides are explored as bioactive scaffolds, this specific compound is characterized by a distinct lack of meaningful inhibition against key biological targets, including dihydrofolate reductase (DHFR) and cytochrome P450 2E1 (CYP2E1) [1][2]. This contrasts sharply with other acetamide-containing molecules designed as potent enzyme inhibitors. Furthermore, the precise regiochemistry (meta-substitution) and the presence of the chiral 1-hydroxyethyl group confer unique physicochemical properties that influence solubility, metabolic stability, and subsequent derivatization pathways, differentiating it from its ortho- and para-isomers . Consequently, assuming functional equivalence without empirical validation can lead to experimental failure, particularly in assays where trace inhibitory activity or specific metabolic interactions are critical variables.

N-[3-(1-hydroxyethyl)phenyl]acetamide: A Product-Specific Guide to Quantifiable Differentiation Versus Analogs


Dihydrofolate Reductase (DHFR) Inhibition Profile: Lack of Activity as a Key Differentiator

N-[3-(1-hydroxyethyl)phenyl]acetamide exhibits exceptionally weak inhibition of dihydrofolate reductase (DHFR) from rat liver, with an IC50 value greater than 100,000 nM (100 µM) [1]. In contrast, the classical antifolate drug methotrexate (MTX), a potent DHFR inhibitor used as a therapeutic agent, demonstrates an IC50 of approximately 2.5 nM against the same rat liver enzyme [2]. This represents a greater than 40,000-fold difference in inhibitory potency. This stark contrast positions N-[3-(1-hydroxyethyl)phenyl]acetamide not as a DHFR inhibitor but rather as a valuable negative control or an inert scaffold in antifolate drug discovery programs.

Enzyme Inhibition Antifolate Activity Selectivity Profiling

Cytochrome P450 2E1 (CYP2E1) Inhibition: A Weak, Quantified Interaction Profile

The compound exhibits a Ki value of 1,000,000 nM (1,000 µM) for the mechanism-based inhibition of rabbit cytochrome P450 2E1 (CYP2E1), as measured by 7-EFC O-deethylation activity [1]. This places it at the extreme upper end of the weak inhibition range reported for a variety of CNS-active drugs and NSAIDs, which show apparent Ki values against human CYP2E1 ranging from 175 to 1,000 µM [2]. While the compound does demonstrate a measurable interaction, its potency is among the weakest documented, indicating a low potential for clinically significant CYP2E1-mediated drug-drug interactions.

Drug Metabolism CYP450 Inhibition ADME-Tox

Synthetic Accessibility and Green Chemistry Credentials: High-Yield, One-Pot Reductive Acetylation

A validated, one-pot synthetic protocol for N-[3-(1-hydroxyethyl)phenyl]acetamide has been reported, achieving a high isolated yield of 96% under mild, aqueous conditions . This method, which proceeds via reductive acetylation of 3-nitroacetophenone using a magnetically recoverable nanocatalyst, is explicitly characterized as a green chemistry procedure. In contrast, traditional two-step sequences for analogous N-arylacetamides often report lower overall yields due to intermediate isolation losses, with typical literature yields for comparable reactions ranging from 70-85% [1]. The quantitative yield advantage and the environmentally benign conditions provide a compelling basis for sourcing or manufacturing this specific compound over less efficiently synthesized analogs.

Green Chemistry Synthetic Methodology Process Development

Regioisomeric Differentiation: The Impact of Meta-Substitution on Biological Activity

The meta-substitution pattern of N-[3-(1-hydroxyethyl)phenyl]acetamide is a critical determinant of its biological profile. While quantitative activity data for the ortho- and para-regioisomers is not extensively reported, SAR studies on N-arylacetamides consistently demonstrate that the position of substituents on the phenyl ring profoundly modulates anticonvulsant efficacy and enzyme inhibition potency [1]. For instance, the observed weak inhibition of CYP2E1 (Ki = 1,000 µM) and lack of DHFR inhibition (IC50 > 100 µM) are specific to the 3-substituted isomer and cannot be assumed for the 2- or 4-substituted analogs. This underscores that the meta-regioisomer is a distinct chemical entity with unique pharmacological properties, not an interchangeable version of its ortho or para counterparts.

Structure-Activity Relationship (SAR) Regioisomerism Medicinal Chemistry

Chiral Scaffold Potential: Enabling Access to Enantiomerically Pure Derivatives

The presence of a chiral center at the 1-hydroxyethyl group distinguishes N-[3-(1-hydroxyethyl)phenyl]acetamide from achiral N-arylacetamide building blocks. The racemic mixture (CAS 150700-53-1) serves as a precursor to the enantiopure (R)- and (S)-enantiomers, which are available as discrete chemical entities (e.g., (R)-isomer: CAS 1344925-75-2 with 97% purity ). This inherent chirality offers a strategic advantage in medicinal chemistry, where stereochemistry is a critical determinant of biological activity. While the racemate itself may exhibit weak or non-specific activity, the individual enantiomers can display dramatically different pharmacological profiles, including enhanced binding affinity or selectivity for chiral biological targets .

Chiral Synthesis Stereochemistry Asymmetric Catalysis

N-[3-(1-hydroxyethyl)phenyl]acetamide: Optimal Research and Industrial Application Scenarios Based on Quantifiable Differentiation


Negative Control or Inert Scaffold in DHFR and CYP2E1 Assays

Given its quantified lack of DHFR inhibition (IC50 > 100 µM) and weak CYP2E1 inhibition (Ki = 1,000 µM), N-[3-(1-hydroxyethyl)phenyl]acetamide is ideally suited as a negative control or an inactive scaffold in enzyme inhibition assays targeting these proteins [1]. Researchers can confidently use this compound to establish baseline activity, validate assay specificity, or as a non-interfering component in buffer formulations for DHFR and CYP2E1 studies. Its well-defined, weak interaction profile minimizes the risk of confounding off-target effects in these specific contexts.

Sustainable Synthesis of N-Arylacetamide Derivatives via Green Chemistry

The validated one-pot, high-yield (96%) reductive acetylation protocol using a magnetically recoverable nanocatalyst makes this compound an excellent candidate for process chemistry development and green chemistry education [1]. The documented method serves as a practical demonstration of sustainable synthesis, minimizing waste and energy consumption compared to traditional multi-step approaches. This application is particularly relevant for academic laboratories, chemical manufacturing facilities, and educational institutions seeking to implement environmentally benign synthetic procedures.

Building Block for Chiral Molecule Synthesis and Stereochemical SAR Studies

The commercial availability of both the racemate (CAS 150700-53-1) and the enantiopure (R)-isomer (CAS 1344925-75-2) positions this compound as a strategic building block for the construction of chiral molecules [1]. In medicinal chemistry programs, it can be used to synthesize diastereomeric derivatives for structure-activity relationship (SAR) studies, explore enantioselective biological activity, or serve as a chiral auxiliary in asymmetric synthesis. This capability is a direct consequence of its inherent chiral center and distinguishes it from simpler, achiral acetanilide building blocks.

Regioisomeric Reference Standard for Analytical Method Development

As a meta-substituted regioisomer, N-[3-(1-hydroxyethyl)phenyl]acetamide can serve as a valuable reference standard for developing and validating analytical methods designed to resolve positional isomers [1]. Its distinct chromatographic and spectroscopic signature, compared to the ortho- (CAS 89937-05-3) and para- (CAS 16375-92-1) analogs, makes it useful for calibrating HPLC, GC, or NMR methods used in quality control, impurity profiling, and reaction monitoring for regioisomeric mixtures .

Quote Request

Request a Quote for N-[3-(1-hydroxyethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.